molecular formula C14H13N5O3 B2606549 3-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034357-47-4

3-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No. B2606549
M. Wt: 299.29
InChI Key: SKOZZRUNQXSQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s one of the most common reagents used for amide coupling, a common reaction in organic chemistry .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM .


Chemical Reactions Analysis

DMTMM is used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .


Physical And Chemical Properties Analysis

DMTMM has a molar mass of 276.72 g/mol . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .

Scientific Research Applications

Radiolabeled Benzamide Derivatives in Melanoma Imaging

Radiolabeled benzamide derivatives, such as iodine-123-(S)-IBZM ([123I]-(S)-IBZM), have been explored for their potential in scintigraphic detection of melanoma metastases. These compounds are usually employed to study neuropsychiatric disorders but have shown promise in melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. In a study involving patients with proven metastatic melanoma, [123I]-(S)-IBZM scans successfully detected various melanoma lesions, highlighting the tracer's promising role in melanoma detection (Maffioli et al., 1994).

Radionuclide Therapy for Metastasized Melanoma

Another study reported on the therapeutic application of 131I-BA52, a novel melanin-binding benzamide, in patients with metastatic malignant melanoma. This research highlighted the synthesis and initial dosimetry data for 131I-BA52, emphasizing its specific uptake and long-term retention in tumor tissue, with minimal transient uptake in excretory organs. Despite being in the early phase of clinical application, the study observed antitumor effects in patients receiving higher doses, suggesting its potential as a novel approach for malignant melanoma therapy (Mier et al., 2014).

SG-HQ2 in Allergic Inflammation

SG-HQ2, a synthetic analogue of gallic acid, was investigated for its effects on mast cell-mediated allergic inflammation. The study found that SG-HQ2 attenuated histamine release and reduced the expression of pro-inflammatory cytokines in activated mast cells, with its efficacy being comparable to or even greater than that of gallic acid at significantly lower concentrations. These findings suggest SG-HQ2 as a potential therapeutic candidate for treating allergic inflammatory diseases through the suppression of histamine release and pro-inflammatory cytokines (Je et al., 2015).

Safety And Hazards

DMTMM can cause damage to the skin and eyes and may be toxic if ingested . Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM . It should be stored at -20 °C and kept dry .

properties

IUPAC Name

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZZRUNQXSQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

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